1-[4-(Dimethylamino)phenyl]piperidin-4-one
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Overview
Description
The compound “1-[4-(Dimethylamino)phenyl]piperidin-4-one” is a chemical compound with a molecular weight of 219.33 . It is a powder in physical form . The IUPAC name for this compound is 1-[4-(dimethylamino)phenyl]-4-piperidinamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3/c1-15(2)12-3-5-13(6-4-12)16-9-7-11(14)8-10-16/h3-6,11H,7-10,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 219.33 . The storage temperature is room temperature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-[4-(Dimethylamino)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of psychoactive substances known as cathinone derivatives
Pharmacokinetics
, suggesting that this compound may also be well-absorbed in the gastrointestinal tract and distributed throughout the body.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJTBZHIRDHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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